4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods may involve the bromination and fluorination of appropriate aromatic precursors, followed by coupling reactions to introduce the methoxyphenyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors The methoxy group may also play a role in modulating its biological activity
Comparison with Similar Compounds
Similar compounds to 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone include:
- 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone
- 4-Bromo-2-fluoroanisole
- 4-Bromo-2-fluoro-3-methylphenyl
These compounds share structural similarities but differ in the position and nature of substituents. The unique combination of bromine, fluorine, and methoxy groups in 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUHSHPMFTMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644192 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-36-0 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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